(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide
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Description
Scientific Research Applications
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions such as arthritis and autoimmune diseases .
Anti-Cancer Potential: Certain thiophene derivatives have demonstrated anti-cancer activity. Researchers have explored their use as lead molecules in developing novel chemotherapeutic agents .
Anti-Fungal Properties: Thiophenes possess antifungal properties, which could be harnessed for treating fungal infections .
Kinase Inhibition: Some thiophenes act as kinase inhibitors, targeting specific enzymes involved in cell signaling pathways. These compounds hold promise for cancer therapy .
Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, potentially influencing hormone-related diseases .
Anti-Anxiety and Anti-Psychotic Effects: Studies suggest that certain thiophenes exhibit anti-anxiety and anti-psychotic properties .
Material Science
Beyond medicinal applications, thiophenes play a role in material science:
Organic Electronics: Thiophenes are essential components in organic semiconductors, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .
Metal Complexing Agents: Thiophenes can form stable complexes with metal ions, finding applications in catalysis and materials synthesis .
Commercially Available Drugs
Several existing drugs contain a thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
properties
IUPAC Name |
(E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-22-16-19-18-15(21-16)12-6-2-3-7-13(12)17-14(20)9-8-11-5-4-10-23-11/h2-10H,1H3,(H,17,20)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAOGHMNFMXMIW-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide |
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